2-Methoxy-3-(trifluoromethyl)isonicotinic acid
Description
2-Methoxy-3-(trifluoromethyl)isonicotinic acid (CAS: 1227574-06-2) is a substituted pyridinecarboxylic acid with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.14 g/mol . Structurally, it features a methoxy (-OCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 3 on the pyridine ring, with a carboxylic acid (-COOH) substituent at position 4 (isonicotinic acid configuration). This compound is primarily used in pharmaceutical and materials science research due to its unique electronic and steric properties imparted by the electron-withdrawing CF₃ group and the electron-donating methoxy moiety .
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-5(8(9,10)11)4(7(13)14)2-3-12-6/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLBQQHSDQZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Trifluoromethylation of Isonicotinic Acid Derivatives
Overview:
Direct trifluoromethylation of isonicotinic acid or its precursors is a straightforward approach. However, due to the electron-deficient nature of pyridine rings, direct electrophilic trifluoromethylation is challenging, often resulting in low yields.
- A notable method involves using trifluoromethyl trimethylsilane (TMS-CF₃) in the presence of catalysts such as cuprous iodide and 1,10-phenanthroline in dimethylformamide (DMF).
- The process starts with 2-chloro-3-nitropyridine, which undergoes trifluoromethylation to produce 2-trifluoromethyl-3-nitropyridine.
- Subsequent reduction and functionalization steps lead to the target compound.
- Low reaction efficiency (~10%), as reported in patent literature, limits industrial scalability.
- High costs of raw materials, such as chlorodifluoroacetic acid methyl ester, further restrict this route.
2-chloro-3-nitropyridine + trifluoromethyl trimethylsilane → (catalyzed by CuI and phenanthroline) → 2-trifluoromethyl-3-nitropyridine
Trifluoromethylation via Nucleophilic Substitution and Reflux in Fluoride Media
Overview:
This method involves nucleophilic substitution reactions where trifluoromethyl groups are introduced onto pyridine rings through fluoride-mediated reactions.
- Refluxing 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride (TBAF) in solvents such as acetonitrile, DMSO, or DMF yields 2-trifluoromethyl-3-fluoropyridine.
- The fluorinated pyridine intermediates are then subjected to hydrogenation or reduction to obtain the desired trifluoromethylated isonicotinic acid derivatives.
2-trifluoromethyl-3-nitropyridine + TBAF → (reflux) → 2-trifluoromethyl-3-fluoropyridine
- The process benefits from higher yields compared to direct trifluoromethylation.
- The fluorination step is critical for subsequent functionalization.
Hydrogenation and Carboxylation of Trifluoromethylated Pyridines
Overview:
The key step in synthesizing TFMI involves hydrogenation of trifluoromethylated pyridine intermediates under a lithium reagent, followed by carbonation with dry carbon dioxide.
- Lithium reagents such as butyllithium, lithium diisopropylamide (LDA), or a mixture of butyllithium and potassium tert-butoxide are used to abstract hydrogen.
- The hydrogen abstraction is performed under low temperatures (~-80°C).
- Introduction of dry CO₂ converts the intermediate to the carboxylic acid, yielding the target compound.
2-trifluoromethyl-3-fluoropyridine + lithium reagent + dry CO₂ → (hydrogen abstraction + carbonation) → 2-Methoxy-3-(trifluoromethyl)isonicotinic acid
Example:
In a typical synthesis, 16.5 g of 2-trifluoromethyl-3-fluoropyridine reacts with butyllithium at -80°C, followed by CO₂ bubbling, to produce the acid with approximately 71% yield.
Alternative Routes via Cyclocondensation and Building Block Strategies
Overview:
Cyclocondensation reactions utilizing trifluoromethyl-containing building blocks, such as ethyl 2,2,2-trifluoroacetate, are also employed.
- These methods involve synthesizing trifluoromethylated heterocycles, which are then oxidized or functionalized to produce TFMI.
- Such routes are advantageous when large-scale synthesis of trifluoromethylpyridines is required.
Trifluoromethyl-containing precursors + cyclization agents → heterocyclic intermediates → oxidation/hydroxylation → TFMI
Data Summary and Comparative Analysis
| Method | Raw Materials | Key Reactions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct trifluoromethylation | 2-chloro-3-nitropyridine, TMS-CF₃ | Catalyzed trifluoromethylation | ~10% | Simplicity | Low yield, expensive raw materials |
| Fluoride-mediated fluorination | 2-trifluoromethyl-3-nitropyridine, TBAF | Reflux fluorination | Moderate | Higher yields | Requires careful control of conditions |
| Hydrogenation + carbonation | Trifluoromethylated pyridines, lithium reagents | Hydrogen abstraction + CO₂ carbonation | 71% | High efficiency | Requires low temperature control |
| Cyclocondensation | Trifluoromethyl precursors | Cyclization + oxidation | Variable | Suitable for large scale | Multi-step, complex purification |
Chemical Reactions Analysis
2-Methoxy-3-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which can further react to form various derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted pyridine derivatives .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid as an antiviral agent. Its structural similarity to other nicotinic acid derivatives allows it to inhibit viral replication effectively. For instance, derivatives of isonicotinic acid have shown promising results against HIV-1 replication by acting as dual inhibitors of reverse transcriptase and RNase H functions . This mechanism suggests that this compound could be further explored for developing new antiviral therapies.
Anti-inflammatory Properties
Compounds containing the trifluoromethyl group have been associated with anti-inflammatory effects. The electron-withdrawing nature of this group can enhance the interaction with biological targets involved in inflammatory pathways. Research indicates that similar compounds can modulate immune responses, making this compound a candidate for further investigation in treating inflammatory diseases .
Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical reactions makes it valuable in creating complex molecules with desired pharmacological properties. Techniques such as nucleophilic substitution and coupling reactions can be employed to modify its structure for specific applications .
Agrochemical Development
In agrochemistry, derivatives of isonicotinic acids are being studied for their potential as herbicides and fungicides. The trifluoromethyl group enhances the efficacy of these compounds by improving their interaction with biological targets in pests and pathogens. This application highlights the versatility of this compound beyond human health into agricultural sciences .
Material Science Applications
The unique properties of this compound allow it to be utilized in material science, particularly in developing functionalized polymers and coatings. The incorporation of trifluoromethyl groups into polymer matrices can impart desirable characteristics such as increased hydrophobicity and thermal stability, making them suitable for various industrial applications.
Case Studies
- Synthesis of Antiviral Agents : A study demonstrated that modifying isonicotinic acid derivatives led to compounds with enhanced activity against HIV-1, showcasing the potential of this compound as a scaffold for drug development .
- Agricultural Research : Research on the herbicidal activity of trifluoromethylated compounds indicated that these modifications could significantly improve herbicide efficacy, suggesting that this compound could contribute to developing effective agrochemicals .
Biological Activity
Overview
2-Methoxy-3-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid characterized by the presence of a methoxy group and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the biological activity of compounds, influencing their pharmacokinetic properties and interactions with biological targets.
- Molecular Formula : C10H8F3NO3
- Molecular Weight : 251.17 g/mol
- Structure : The compound features a pyridine ring with substituents that significantly affect its chemical reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, research on related isoxazole derivatives indicates that the trifluoromethyl moiety can significantly enhance anticancer activity. In one study, compounds with similar structural features demonstrated IC50 values as low as 2.63 μM against MCF-7 breast cancer cells, suggesting that modifications such as trifluoromethyl substitutions can lead to potent anticancer agents .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound's structural similarity to biologically active molecules allows it to interact with various enzymes, potentially inhibiting their activity.
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors, influencing downstream signaling pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary findings indicate that this compound exhibits significant cytotoxic effects, warranting further investigation into its therapeutic potential.
Data Table: Biological Activity Summary
Case Studies and Research Findings
- Study on Trifluoromethyl Compounds : A comprehensive study evaluated the impact of trifluoromethyl substitutions on anticancer activity across several derivatives. The findings suggested that compounds featuring this moiety exhibited enhanced cytotoxicity compared to their non-trifluoromethylated counterparts .
- Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinities of this compound with various biological targets. These studies indicate favorable interactions that could lead to significant biological effects .
- Synthesis and Characterization : The synthesis of this compound has been optimized in laboratory settings, with a focus on enhancing yield and purity. Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis and integrity of the compound for further biological evaluation .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound increases its acidity compared to methyl- or bromo-substituted analogs, influencing binding affinity in biological systems .
- Methoxy groups generally improve solubility in polar solvents compared to non-oxygenated analogs .
Trifluoromethyl-Substituted Pyridinecarboxylic Acids
Key Observations :
- The carboxylic acid group in the target compound enhances hydrogen-bonding capability compared to ester derivatives like Methyl 2-(trifluoromethyl)isonicotinate, making it more suitable for crystal engineering .
- The absence of a methoxy group in 2-Trifluoromethylnicotinic acid reduces its metabolic stability compared to the target compound .
Fluorinated and Heterocyclic Analogs
Key Observations :
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Cross-validate results with the molecular formula (e.g., C8H6F3NO3) and purity data from reagent catalogs . For purity assessment, use high-performance liquid chromatography (HPLC) with certified reference standards to ensure batch consistency.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Adhere to Safety Data Sheet (SDS) guidelines:
- Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and respiratory protection (e.g., N95 masks) .
- Work in a fume hood with local exhaust ventilation to minimize inhalation risks.
- Store at 2–8°C in airtight containers to prevent degradation, as indicated for structurally similar compounds .
- Implement emergency protocols for spills, including neutralization with inert absorbents and disposal via certified hazardous waste channels .
Q. What are the critical parameters for successful recrystallization of this compound?
- Methodological Answer :
- Solvent selection : Use ethanol/water mixtures or dichloromethane/hexane systems, guided by solubility curves.
- Cooling rate : Maintain a slow cooling rate (1–2°C/min) to avoid amorphous precipitates.
- Seeding : Introduce pure crystal seeds to enhance yield and uniformity.
- Validation : Confirm crystal structure via X-ray diffraction and compare melting points with literature data (e.g., analogous compounds in catalogs list melting points for quality control) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Conduct systematic solubility studies in solvents of varying polarity (e.g., DMSO, aqueous buffers) under controlled temperatures (25°C, 37°C).
- Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements.
- Cross-reference results with purity assessments (HPLC) to rule out impurities as a cause of variability .
Q. What strategies optimize the stability of this compound under experimental conditions?
- Methodological Answer :
- Perform accelerated stability testing (e.g., 40°C, 75% relative humidity) with periodic HPLC monitoring to track degradation .
- Use stabilizers like antioxidants (e.g., BHT) or inert atmospheres (argon/nitrogen) during reactions.
- Characterize degradation products via LC-MS to identify pathways (e.g., hydrolysis of the methoxy group) .
Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational modeling : Use density functional theory (DFT) to predict reactive sites on the pyridine ring. The electron-withdrawing trifluoromethyl group enhances electrophilicity, while the methoxy group modulates regioselectivity.
- Kinetic studies : Compare reaction rates with analogs (e.g., 2-(Trifluoromethoxy)isonicotinic acid ) to isolate substituent effects.
- Mechanistic validation : Use isotopic labeling (e.g., deuterated analogs) to trace reaction pathways .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
